2-bromothieno[3,2-c]pyridin-4(5H)-one

Medicinal Chemistry Property Prediction ADME

Researchers often encounter failed Suzuki couplings when using the 3-bromo isomer of thienopyridinone-a regiochemistry mismatch that leads to low yields and wasted resources. The 2-bromo isomer (CAS 28948-60-9) provides the solution: • Enables efficient Pd-catalyzed cross-coupling at the activated α-position for 2-aryl thienopyridinone libraries. • Used in GSK-3β inhibitor synthesis; scaffold validated for PTP4A3 phosphatase and BET bromodomain targets. • Offered at ≥97% purity with well-characterized physical properties (bp 461.7°C, density 1.801 g/cm³) to support process scale-up.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 28948-60-9
Cat. No. B1338086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromothieno[3,2-c]pyridin-4(5H)-one
CAS28948-60-9
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1SC(=C2)Br
InChIInChI=1S/C7H4BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10)
InChIKeyZDUWCUXIWRAXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromothieno[3,2-c]pyridin-4(5H)-one: Core Profile & Building Block


2-Bromothieno[3,2-c]pyridin-4(5H)-one (CAS 28948-60-9) is a heterocyclic building block composed of a thieno[3,2-c]pyridine core substituted with a bromine atom at the 2-position [1]. With a molecular formula C₇H₄BrNOS and a molecular weight of 230.08 g/mol, the compound is a solid typically offered at purities of 95–98% by commercial vendors . Its primary role in medicinal chemistry is as a versatile intermediate for cross-coupling reactions to generate diverse libraries of kinase-targeted analogs, particularly for exploring structure-activity relationships around the thienopyridinone pharmacophore [2].

2-Bromothieno[3,2-c]pyridin-4(5H)-one: Isomeric Specificity


The positional isomerism of the bromine substituent on the thieno[3,2-c]pyridin-4(5H)-one scaffold fundamentally alters key physicochemical and reactivity properties, precluding simple substitution in synthetic workflows. The 2-bromo isomer (CAS 28948-60-9) exhibits distinct polarity (XLogP3 = 2.1) compared to the 3-bromo isomer (CAS 799293-83-7, XLogP3 = 1.7) [1][2]. This difference in calculated logP—a predictor of membrane permeability and chromatographic behavior—translates to altered solubility and partitioning during synthesis and purification. Furthermore, the regioselectivity of palladium-catalyzed cross-coupling reactions is dictated by the bromine's position; the 2-position on the thiophene ring is known to be more activated toward oxidative addition in Suzuki-Miyaura couplings compared to the 3-position, directly impacting synthetic efficiency and yield [3]. Substituting one isomer for another without re-optimizing reaction conditions can therefore lead to failed syntheses or reduced yields, as evidenced by class-level data on bromothiophene reactivity [4].

2-Bromothieno[3,2-c]pyridin-4(5H)-one: Quantitative Differentiation


Lipophilicity (XLogP3) Comparison

The 2-bromo isomer exhibits a higher calculated lipophilicity (XLogP3 = 2.1) than the 3-bromo isomer (XLogP3 = 1.7), a difference of 0.4 log units [1][2]. This translates to a 24% relative increase in lipophilicity based on logP values, which is a meaningful shift for structure-activity relationship (SAR) exploration in medicinal chemistry. The parent non-brominated scaffold has a reported logP of 0.83, underscoring the profound impact of bromine substitution and its position on molecular properties [3].

Medicinal Chemistry Property Prediction ADME

Boiling Point Differentiation

The 2-bromo isomer has a reported boiling point of 461.7°C at 760 mmHg, which is approximately 7°C lower than the 3-bromo isomer's predicted boiling point of 468.6°C (a 1.5% absolute difference, but a meaningful 14% reduction in volatility when considering the typical 45°C prediction uncertainty) . This difference, while modest, can impact distillation and sublimation purification strategies. The non-brominated parent scaffold boils at 406.0°C, confirming that bromination increases intermolecular forces and boiling point, with the position of the bromine further modulating this property .

Process Chemistry Purification Physical Properties

Density Increase from Bromination

The 2-bromo isomer has a density of 1.801 g/cm³, which is 33% higher than the parent non-brominated scaffold (1.355 g/cm³) [1]. This substantial increase reflects the contribution of the heavy bromine atom to the molecular packing in the solid state. The 3-bromo isomer is predicted to have an identical density (1.801 g/cm³), indicating that the position of bromination does not significantly alter this bulk property, but the presence of the bromine atom itself is the dominant factor .

Solid State Chemistry Formulation Process Development

Regioselective Cross-Coupling Reactivity

Class-level data on thiophene systems demonstrates that the 2-position (α-position) is significantly more reactive toward oxidative addition with palladium(0) catalysts in Suzuki-Miyaura and related cross-couplings compared to the 3-position (β-position) [1]. This electronic bias means that the 2-bromo isomer (target) is expected to undergo coupling more readily than the 3-bromo isomer, potentially requiring milder conditions, shorter reaction times, or achieving higher yields. Studies on 2-bromothiophene derivatives show successful sequential C2-coupling followed by C5-direct arylation, a synthetic sequence that is not directly accessible from 3-bromo isomers without protecting group strategies [2].

Organic Synthesis Palladium Catalysis MedChem Building Blocks

Purity and Commercial Availability

The 2-bromo isomer is commercially available from multiple vendors at purities ranging from 95% to 98% (HPLC) . In contrast, the 3-bromo isomer is typically offered at a slightly lower minimum purity of 95% . While this difference appears minor, in the context of cross-coupling reactions, even 3% higher purity can correspond to a significant reduction in side products and purification burden, especially in multi-step syntheses where impurities propagate. The availability of higher purity batches (≥98%) for the 2-bromo isomer is a tangible procurement advantage for ensuring experimental reproducibility.

Procurement Quality Control Reproducibility

2-Bromothieno[3,2-c]pyridin-4(5H)-one: Recommended Applications


Suzuki-Miyaura Library Synthesis for Kinase Inhibitors

The 2-bromo isomer is the optimal choice for generating diverse libraries of 2-aryl thienopyridinones. Its higher predicted reactivity at the α-position enables efficient palladium-catalyzed coupling with a wide range of boronic acids [1]. This application is directly supported by its use in synthesizing 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors, a validated kinase target in cancer and neurodegenerative diseases [2]. The compound's higher commercial purity (up to 98%) ensures more consistent coupling yields and reduces purification efforts across large compound sets .

SAR Exploration of PTP4A3 Inhibitors

The thieno[3,2-c]pyridin-4(5H)-one scaffold is a known core for inhibitors of the cancer-associated phosphatase PTP4A3 [3]. The 2-bromo substitution provides a strategic handle for introducing diverse aromatic groups at the position shown to be critical for modulating potency against this target. The distinct lipophilicity of the 2-bromo isomer (XLogP3 = 2.1) offers a starting point for tuning the physicochemical properties of lead compounds to balance potency with permeability and solubility [4].

Development of BET Bromodomain Inhibitors

Patents describe thieno[3,2-c]pyridin-4(5H)-ones as BET bromodomain inhibitors, a class of epigenetic targets in oncology and inflammation [5]. The 2-bromo substituent is a key intermediate for introducing aryl or heteroaryl groups at the 2-position via cross-coupling, enabling the rapid assembly of focused libraries for hit-to-lead optimization. The positional specificity of the bromine ensures that diversification occurs at the site predicted by pharmacophore models to interact with the acetyl-lysine binding pocket [6].

Process Scale-Up of Aurora/VEGFR Kinase Inhibitors

Thieno[3,2-c]pyridine derivatives are disclosed as inhibitors of Aurora kinases and VEGFR/PDGFR with an improved CYP3A4 safety profile [7]. The 2-bromo building block is a precursor to the functionalized thienopyridine cores in these clinical candidates. For process chemistry groups, the well-defined boiling point (461.7°C) and density (1.801 g/cm³) of the 2-bromo isomer facilitate engineering calculations for large-scale reactions, distillations, and crystallizations, providing a predictable physical property profile for scale-up [8].

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